molecular formula C17H21ClN6 B4679756 4-(3-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinecarboximidamide

4-(3-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinecarboximidamide

Cat. No. B4679756
M. Wt: 344.8 g/mol
InChI Key: OFTZUXXGXBJPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinecarboximidamide is a chemical compound that belongs to the class of piperazinecarboximidamide derivatives. It has been studied extensively for its potential use as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinecarboximidamide involves the inhibition of various signaling pathways such as PI3K/Akt, MAPK, and NF-κB. It also induces apoptosis by activating caspase-3 and PARP cleavage. Additionally, it reduces oxidative stress and inflammation by modulating the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells, reduces inflammation, and protects against oxidative stress and neurodegeneration. It also modulates the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinecarboximidamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory and neuroprotective properties. However, one of the limitations is its potential toxicity and lack of selectivity towards cancer cells.

Future Directions

There are several future directions for research on 4-(3-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinecarboximidamide. One of the areas of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is its neuroprotective effects, which could have implications in the treatment of neurodegenerative diseases. Additionally, more studies are needed to investigate its anti-inflammatory properties and potential use in inflammatory disorders. Finally, the development of more selective and less toxic derivatives of this compound could lead to the discovery of new therapeutic agents.

Scientific Research Applications

4-(3-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinecarboximidamide has been studied for its potential use in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, it has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6/c1-12-10-13(2)21-17(20-12)22-16(19)24-8-6-23(7-9-24)15-5-3-4-14(18)11-15/h3-5,10-11H,6-9H2,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTZUXXGXBJPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/N2CCN(CC2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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